6,8-Dibromoquinoline-3-sulfonylchloride
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Overview
Description
6,8-Dibromoquinoline-3-sulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including anti-inflammatory, antimalarial, anticancer, and antibiotic activities . The presence of bromine atoms and a sulfonyl chloride group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinoline-3-sulfonylchloride typically involves the bromination of quinoline derivatives followed by sulfonylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The sulfonylation can be achieved using chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoquinoline-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form aryl-substituted quinolines.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Aryl-Substituted Quinolines: Formed through coupling reactions.
Sulfonamides: Formed through reduction of the sulfonyl chloride group.
Scientific Research Applications
6,8-Dibromoquinoline-3-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with anticancer, antimalarial, and anti-inflammatory properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromoquinoline-3-sulfonylchloride involves its ability to interact with various molecular targets. The bromine atoms and sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
5,8-Dibromoquinoline: Another brominated quinoline derivative with similar reactivity but different substitution pattern.
6,8-Dibromoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
6,8-Dibromoquinoline-3-sulfonylchloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which provides a versatile platform for further chemical modifications. Its ability to undergo various reactions makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C9H4Br2ClNO2S |
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Molecular Weight |
385.46 g/mol |
IUPAC Name |
6,8-dibromoquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H4Br2ClNO2S/c10-6-1-5-2-7(16(12,14)15)4-13-9(5)8(11)3-6/h1-4H |
InChI Key |
GPJAYFGTSJDZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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